Cas no 1806041-28-0 (2-Amino-4-bromo-6-nitropyridine)

2-Amino-4-bromo-6-nitropyridine is a brominated and nitrated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring amino, bromo, and nitro functional groups, makes it a versatile intermediate for constructing complex heterocyclic compounds. The compound is particularly valuable in nucleophilic substitution reactions, where the bromo group facilitates further functionalization, while the nitro group enhances reactivity in reduction or cyclization processes. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers favor this compound for its role in developing agrochemicals, pharmaceuticals, and specialty materials, where precise structural modifications are critical.
2-Amino-4-bromo-6-nitropyridine structure
1806041-28-0 structure
商品名:2-Amino-4-bromo-6-nitropyridine
CAS番号:1806041-28-0
MF:C5H4BrN3O2
メガワット:218.008159637451
CID:4898786

2-Amino-4-bromo-6-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-bromo-6-nitropyridine
    • インチ: 1S/C5H4BrN3O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H,(H2,7,8)
    • InChIKey: BGIOLPUNIRWKGY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(N)N=C(C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • トポロジー分子極性表面積: 84.7
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-Amino-4-bromo-6-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029016305-250mg
2-Amino-4-bromo-6-nitropyridine
1806041-28-0 95%
250mg
$940.80 2022-04-01
Alichem
A029016305-1g
2-Amino-4-bromo-6-nitropyridine
1806041-28-0 95%
1g
$3,155.55 2022-04-01

2-Amino-4-bromo-6-nitropyridine 関連文献

2-Amino-4-bromo-6-nitropyridineに関する追加情報

Comprehensive Analysis of 2-Amino-4-bromo-6-nitropyridine (CAS No. 1806041-28-0): Properties, Applications, and Industry Trends

2-Amino-4-bromo-6-nitropyridine (CAS No. 1806041-28-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated nitropyridine derivative exhibits unique reactivity due to its electron-deficient aromatic ring and functional group diversity, making it a valuable intermediate in synthetic chemistry. The presence of amino, bromo, and nitro groups on the pyridine scaffold allows for selective transformations, enabling the construction of complex molecular architectures.

Recent studies highlight the growing demand for halogenated pyridine compounds in drug discovery, particularly in kinase inhibitor development. Researchers are exploring 2-Amino-4-bromo-6-nitropyridine as a precursor for PD-1/PD-L1 inhibitors and BTK inhibitors, addressing current therapeutic challenges in oncology. The compound's CAS 1806041-28-0 has become a frequent search term among medicinal chemists investigating structure-activity relationships in small molecule drug design.

From a synthetic perspective, the bromo substituent at the 4-position offers versatile cross-coupling opportunities via Buchwald-Hartwig amination or Suzuki-Miyaura reactions, while the 6-nitro group can be selectively reduced to amines or converted to other functionalities. These characteristics position 2-Amino-4-bromo-6-nitropyridine as a strategic building block in high-throughput parallel synthesis platforms, answering industry needs for rapid compound library generation.

Environmental considerations have driven innovation in the production of nitropyridine derivatives. Manufacturers of CAS 1806041-28-0 are adopting green chemistry principles, implementing catalytic bromination methods and solvent recovery systems to minimize waste. These sustainable approaches align with growing market preferences for eco-friendly synthetic intermediates, as reflected in recent patent filings and process chemistry publications.

The analytical characterization of 2-Amino-4-bromo-6-nitropyridine typically involves HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. Advanced techniques like X-ray crystallography have been employed to confirm its molecular structure, with particular interest in the compound's hydrogen bonding patterns and crystal packing behavior - crucial data for formulation scientists working on solid dispersion technologies.

Market analysts note increasing applications of brominated pyridine compounds in material science, particularly in the development of organic electronic materials and photoactive components. The electron-withdrawing nature of 2-Amino-4-bromo-6-nitropyridine makes it a candidate for n-type semiconductor research, responding to the electronics industry's search for air-stable organic acceptors in flexible electronics.

Quality control standards for CAS 1806041-28-0 have evolved significantly, with leading suppliers now providing GMP-grade material for pharmaceutical applications. Specifications typically include stringent limits on heavy metal content, residual solvents, and related substances, addressing regulatory requirements from agencies like the FDA and EMA. This quality focus answers frequent queries from procurement specialists about pharma-grade pyridine derivatives.

Emerging research explores the biochemical interactions of 2-Amino-4-bromo-6-nitropyridine derivatives with enzyme targets, particularly in studies of allosteric modulation and protein-protein interaction inhibition. These investigations contribute to the growing body of knowledge about privileged scaffolds in medicinal chemistry, making nitropyridine-based compounds a hot topic in academic literature and conference presentations.

Supply chain specialists emphasize the importance of proper storage conditions for 2-Amino-4-bromo-6-nitropyridine, recommending protection from light and moisture to maintain stability. Technical datasheets for CAS 1806041-28-0 typically specify storage in amber glass containers under inert atmosphere, with stability data supporting long-term storage at controlled temperatures - practical information frequently sought by laboratory managers.

The future outlook for 2-Amino-4-bromo-6-nitropyridine appears promising, with projected growth in its application across bioconjugation chemistry, proteolysis targeting chimeras (PROTACs), and covalent inhibitor development. As synthetic methodologies advance and analytical techniques become more sophisticated, this multifunctional pyridine derivative will likely play an expanding role in addressing contemporary challenges in life sciences and materials innovation.

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